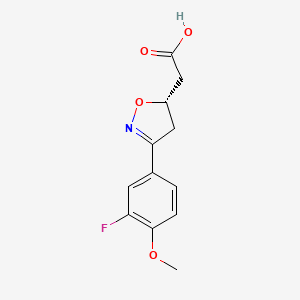
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluoro and methoxy groups on the phenyl ring, along with the isoxazole moiety, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of fluoro and methoxy groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid derivative with similar functional groups.
3-Fluoro-4-methoxyacetophenone: A compound with a similar phenyl ring substitution pattern.
(3-Fluoro-4-methoxyphenyl)acetic acid methyl ester: A methyl ester derivative with similar structural features.
Uniqueness
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets.
Properties
CAS No. |
899433-52-4 |
|---|---|
Molecular Formula |
C12H12FNO4 |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-[(5S)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H12FNO4/c1-17-11-3-2-7(4-9(11)13)10-5-8(18-14-10)6-12(15)16/h2-4,8H,5-6H2,1H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
FZRGTNVZONMQRB-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NO[C@@H](C2)CC(=O)O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

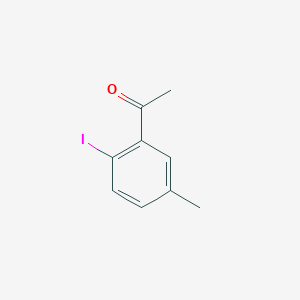
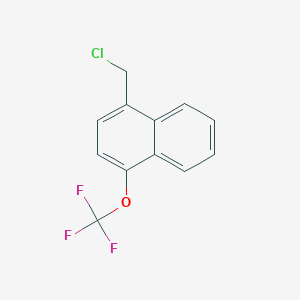
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
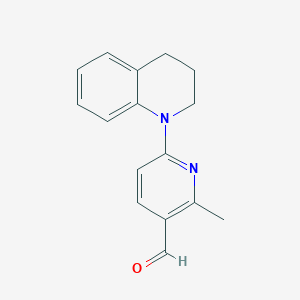
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
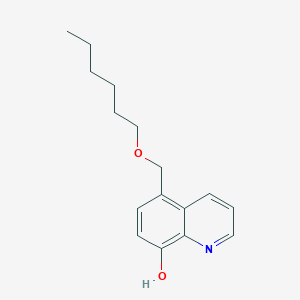
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
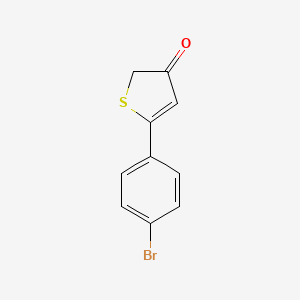
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
